
Jak1-IN-7
Vue d'ensemble
Description
Le Londamocitinib est une petite molécule en cours d'investigation pour ses applications thérapeutiques potentielles. Il s'agit d'un inhibiteur sélectif et puissant de la Janus kinase 1 (JAK1), qui joue un rôle crucial dans les voies de signalisation de diverses cytokines et facteurs de croissance impliqués dans la réponse immunitaire et l'inflammation . Le Londamocitinib est étudié pour son efficacité et sa sécurité dans le traitement de l'asthme modéré à sévère et d'autres affections liées au système immunitaire .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du Londamocitinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes étapes finales impliquent le couplage du noyau pyrimidinique avec un dérivé indole et l'ajout d'un groupement pipérazineacetamide .
Méthodes de Production Industrielle : La production industrielle du Londamocitinib impliquerait probablement l'optimisation de la voie synthétique afin d'assurer un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, des conditions de réaction contrôlées et des techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : Le Londamocitinib subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfonyle peut subir une oxydation pour former des dérivés sulfone.
Réduction : Les groupes nitro dans les intermédiaires peuvent être réduits en amines.
Substitution : Les atomes d'halogène dans le noyau pyrimidinique peuvent être substitués par d'autres groupes fonctionnels
Réactifs et Conditions Communs :
Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Réactifs comme le palladium sur charbon (Pd/C) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Réactifs comme l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) dans des solvants aprotiques polaires
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Londamocitinib avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en détail pour leurs propriétés pharmacologiques .
4. Applications de la Recherche Scientifique
Le Londamocitinib présente plusieurs applications de recherche scientifique, notamment :
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les voies liées à JAK1.
5. Mécanisme d'Action
Le Londamocitinib exerce ses effets en inhibant sélectivement la Janus kinase 1 (JAK1). JAK1 est impliquée dans les voies de signalisation de diverses cytokines et facteurs de croissance qui régulent les réponses immunitaires et l'inflammation. En inhibant JAK1, le Londamocitinib réduit la phosphorylation et l'activation des molécules de signalisation en aval, telles que les protéines transductrices de signaux et activateurs de la transcription (STAT). Cela conduit à une diminution de l'expression des cytokines pro-inflammatoires et d'autres médiateurs des réponses immunitaires .
Composés Similaires :
Tofacitinib : Un inhibiteur de JAK utilisé pour traiter la polyarthrite rhumatoïde et d'autres maladies auto-immunes.
Baricitinib : Un autre inhibiteur de JAK utilisé pour traiter la polyarthrite rhumatoïde.
Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour traiter la myélofibrose et la polycythémie vraie.
Comparaison : Le Londamocitinib est unique par sa grande sélectivité pour JAK1, avec une sélectivité supérieure à 400 fois par rapport à JAK2 et supérieure à 10 000 fois par rapport à JAK3. Cette grande sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel thérapeutique pour le traitement des affections liées au système immunitaire .
Applications De Recherche Scientifique
Londamocitinib has several scientific research applications, including:
Mécanisme D'action
Londamocitinib exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is involved in the signaling pathways of various cytokines and growth factors that regulate immune responses and inflammation. By inhibiting JAK1, Londamocitinib reduces the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. This leads to a decrease in the expression of pro-inflammatory cytokines and other mediators of immune responses .
Comparaison Avec Des Composés Similaires
Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Comparison: Londamocitinib is unique in its high selectivity for JAK1, with over 400-fold selectivity over JAK2 and over 10,000-fold selectivity over JAK3. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for treating immune-related conditions .
Propriétés
IUPAC Name |
(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZADQZHYFJGW-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F2N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241039-81-4 | |
| Record name | AZD-4604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-4604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


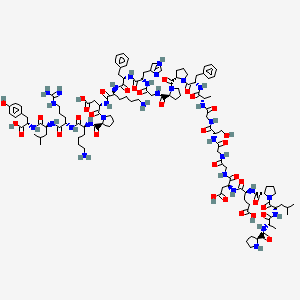
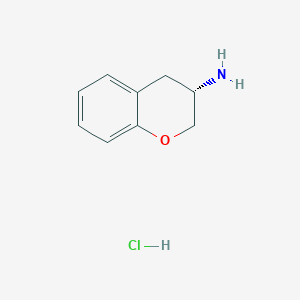


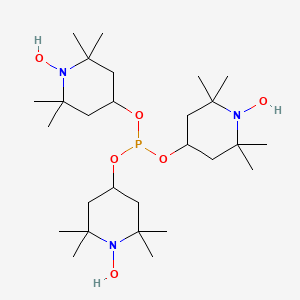

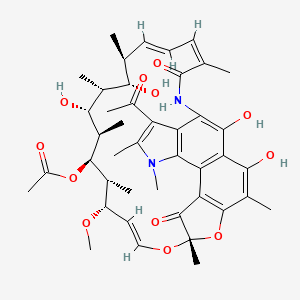

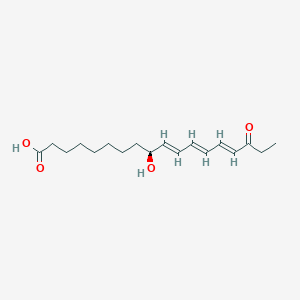

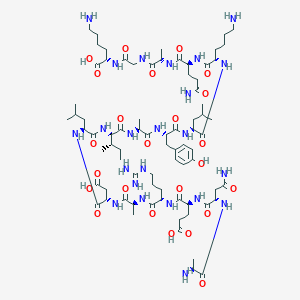

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)
![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
